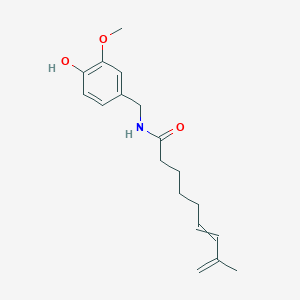
16,17-DehydroCapsaicin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16,17-Dehydro Capsaicin is a capsaicinoid compound, structurally related to capsaicin, the active component in chili peppers responsible for their pungency. This compound has the molecular formula C18H25NO3 and a molecular weight of 303.4 g/mol . It is one of the metabolites formed during the metabolism of capsaicin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 16,17-Dehydro Capsaicin typically involves the dehydrogenation of capsaicin. This process can be achieved through various chemical reactions, including the use of dehydrogenating agents under controlled conditions .
Industrial Production Methods: While specific industrial production methods for 16,17-Dehydro Capsaicin are not extensively documented, it is likely that the compound is produced using similar techniques to those used for capsaicin and other capsaicinoids. This includes extraction from natural sources followed by chemical modification .
Analyse Des Réactions Chimiques
Types of Reactions: 16,17-Dehydro Capsaicin can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 16,17-Dehydro Capsaicin may yield various oxygenated derivatives .
Applications De Recherche Scientifique
16,17-Dehydro Capsaicin has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 16,17-Dehydro Capsaicin involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) channel, similar to capsaicin. This interaction leads to the activation and subsequent desensitization of sensory neurons, resulting in analgesic effects . Additionally, it may exert anti-inflammatory effects through the modulation of various signaling pathways .
Comparaison Avec Des Composés Similaires
Capsaicin: The primary active component in chili peppers, known for its pungency and therapeutic effects.
Dihydrocapsaicin: Another capsaicinoid with similar properties to capsaicin but with a slightly different chemical structure.
Nordihydrocapsaicin: A less potent capsaicinoid with similar biological effects.
Uniqueness: 16,17-Dehydro Capsaicin is unique due to its specific structural modifications, which may result in distinct biological activities and therapeutic potential compared to other capsaicinoids .
Propriétés
Formule moléculaire |
C18H25NO3 |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-6,8-dienamide |
InChI |
InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,20H,1,4-5,7,9,13H2,2-3H3,(H,19,21) |
Clé InChI |
LSIRKKJMETWUBA-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


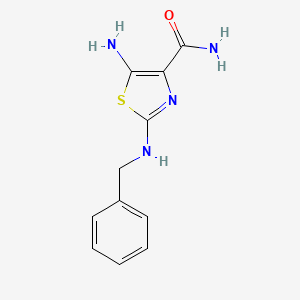
![azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene](/img/structure/B13889744.png)
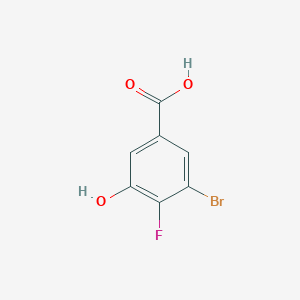

![methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13889763.png)
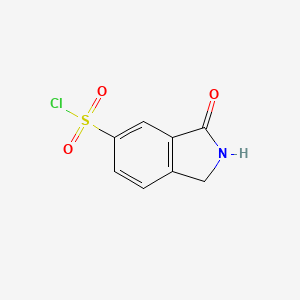
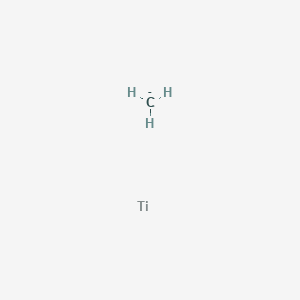
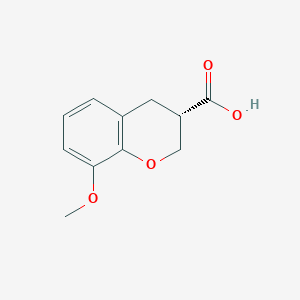
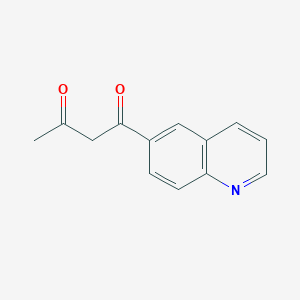
![Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate](/img/structure/B13889790.png)
![N-[(3-chlorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B13889798.png)
![7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13889806.png)
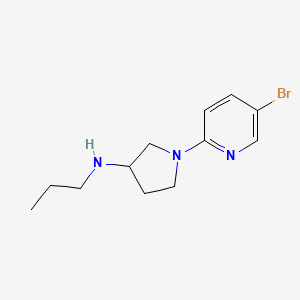
![2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13889809.png)
